beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(1-methylethyl)-, ethyl ester
Description
β-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(1-methylethyl)-, ethyl ester (CAS: Not explicitly listed in evidence; structurally inferred) is a β-alanine derivative characterized by two substituents on the nitrogen atom: a 3-ethoxy-3-oxopropyl group and a 1-methylethyl (isopropyl) group, with an ethyl ester at the carboxyl terminus. This compound belongs to a broader class of β-alanine esters modified for enhanced lipophilicity and functional versatility, often serving as intermediates in agrochemical or pharmaceutical synthesis.
Properties
CAS No. |
16217-23-5 |
|---|---|
Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-propan-2-ylamino]propanoate |
InChI |
InChI=1S/C13H25NO4/c1-5-17-12(15)7-9-14(11(3)4)10-8-13(16)18-6-2/h11H,5-10H2,1-4H3 |
InChI Key |
BMLICZLCSBWNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCC(=O)OCC)C(C)C |
Origin of Product |
United States |
Biological Activity
Beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(1-methylethyl)-, ethyl ester is a derivative of beta-alanine, a naturally occurring non-essential amino acid. This compound exhibits unique biological activities primarily due to its ability to hydrolyze into beta-alanine and ethanol in biological systems. The following sections detail the compound's biological activity, including its metabolic pathways, effects on exercise performance, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula: C13H25NO4
- Molecular Weight: 259.34 g/mol
- CAS Number: 16217-23-5
- Density: 1.006 g/cm³
- Boiling Point: 320.5ºC at 760 mmHg
- IUPAC Name: Ethyl 3-[(3-ethoxy-3-oxopropyl)-propan-2-ylamino]propanoate
The compound contains an ethyl ester functional group that is hydrolyzed in the body to release beta-alanine, which is crucial for various physiological functions.
Metabolic Pathways
Upon administration, this compound undergoes hydrolysis catalyzed by acidic or basic conditions. This reaction yields beta-alanine and ethanol:
Beta-alanine can further participate in transamination reactions, converting into metabolites such as malonate-semialdehyde and L-alanine through interactions with pyruvate.
Role in Carnosine Synthesis
Beta-alanine is a critical precursor for carnosine synthesis in skeletal muscle. Carnosine acts as a buffer against acidosis during high-intensity exercise by stabilizing pH levels in muscle tissues. Increased levels of carnosine correlate with enhanced physical performance and reduced fatigue during strenuous activities .
Exercise Performance Enhancement
Research indicates that supplementation with beta-alanine significantly improves exercise capacity and endurance. A meta-analysis shows that beta-alanine supplementation leads to an average improvement of approximately 2.85% in exercise performance measures . Notably:
- High-intensity exercise : Beta-alanine supplementation enhances performance during exercises lasting between 60 to 240 seconds.
- Anaerobic threshold : It helps delay the onset of neuromuscular fatigue.
However, it does not significantly improve maximal strength or VO2 max .
Neuromodulatory Effects
Beta-alanine interacts with various neurotransmitter receptors, including glycine receptors and GABA-A receptors, suggesting potential neuromodulatory effects that may influence mood and cognitive function.
Case Studies and Research Findings
Several studies have explored the effects of beta-alanine supplementation on different populations:
- Athletes : A study involving trained athletes demonstrated significant improvements in repeated sprint performance following beta-alanine supplementation.
- Animal Models : Research on poultry indicated that dietary beta-alanine supplementation improved meat quality and antioxidant indices .
- Meta-analysis : A comprehensive review of multiple studies confirmed the ergogenic benefits of beta-alanine, particularly for activities requiring short bursts of high-intensity effort .
Summary Table of Key Findings
Scientific Research Applications
Biochemical Properties and Mechanism of Action
The compound undergoes hydrolysis in biological systems to release beta-alanine and ethanol. This reaction can be catalyzed under acidic or basic conditions. The released beta-alanine serves as a precursor to carnosine, a dipeptide that buffers hydrogen ions in muscle tissues during high-intensity exercise, thereby enhancing physical performance and reducing fatigue .
Key Reactions:
- Hydrolysis: The ester bond is cleaved to yield beta-alanine.
- Transamination: Beta-alanine can convert into other metabolites such as malonate-semialdehyde and L-alanine through interactions with pyruvate .
Applications in Sports Nutrition
Beta-Alanine supplementation has gained popularity among athletes for its role in increasing muscle carnosine levels. Research indicates that higher carnosine concentrations correlate with improved exercise capacity and endurance.
Performance Metrics:
- Enhanced buffering capacity in muscles.
- Reduction of fatigue during high-intensity workouts.
- Improved overall athletic performance.
Case Study:
A study involving trained athletes showed that supplementation with beta-alanine led to a significant increase in muscle carnosine levels, which was associated with improved performance in high-intensity interval training .
Neurobiological Effects
Beta-Alanine exhibits interactions with neurotransmitter receptors such as glycine receptors and GABA-A receptors. These interactions suggest potential neuromodulatory effects that could influence both excitatory and inhibitory neurotransmission in the central nervous system.
Potential Benefits:
- Modulation of synaptic transmission.
- Possible therapeutic applications for neurological disorders.
Research Findings:
Studies have demonstrated that beta-alanine can act as an agonist for glycine receptors, potentially impacting mood and cognitive functions .
Comparative Analysis with Related Compounds
To understand the uniqueness of beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(1-methylethyl)-, ethyl ester, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Beta-Alanine | C3H7NO2 | Naturally occurring amino acid; precursor to carnosine |
| Beta-Alanine Ethyl Ester | C5H11NO2 | Hydrolyzes to release beta-alanine; used in supplements |
| Carnosine | C9H11N3O3 | Dipeptide formed from beta-alanine and histidine; acts as a buffer |
| Anserine | C10H14N4O3 | Similar dipeptide; contains β-alanylhistidine; found in muscle tissue |
The modifications present in beta-Alanine derivatives enhance their stability and bioavailability compared to free amino acids or simpler esters, making them suitable for targeted applications in sports nutrition and pharmacology .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Utility: Ethyl ester termini in these compounds enhance solubility in organic solvents, facilitating reactions in non-aqueous media .
- Toxicity Profile: Chlorine substituents (e.g., CAS 53935-67-4) may confer higher toxicity, though explicit data is lacking .
- Need for Further Studies: The target compound’s specific bioactivity, metabolic stability, and synthetic routes remain uncharacterized in the literature.
Q & A
Basic: What synthetic methodologies are established for preparing beta-Alanine, N-(3-ethoxy-3-oxopropyl)-N-(1-methylethyl)-, ethyl ester?
Answer:
The synthesis typically involves esterification of beta-alanine derivatives with substituted oxopropyl chlorides. A validated approach includes:
- Reacting beta-alanine with 3-ethoxy-3-oxopropyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions to drive the reaction to completion .
- Purification via column chromatography or recrystallization to isolate the esterified product.
- Key parameters : Reaction time (8-12 hours), temperature (60-80°C), and stoichiometric control of the oxopropyl chloride to minimize by-products .
Basic: What analytical techniques are recommended for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Mass Spectrometry (MS) :
Advanced: How can enantiomeric separation challenges be addressed for chiral derivatives?
Answer:
- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to resolve enantiomers. Adjust temperature (25–40°C) and flow rate (0.5–1.0 mL/min) for optimal resolution .
- Derivatization : Introduce chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via standard reverse-phase HPLC .
Advanced: What are the critical impurities in pharmaceutical applications, and how are they quantified?
Answer:
- Common impurities :
- Unreacted starting materials (e.g., beta-alanine derivatives).
- Hydrolysis by-products (e.g., carboxylic acids from ester degradation).
- Quantification methods :
Advanced: What pharmacokinetic properties are relevant for prodrug applications?
Answer:
- Ester hydrolysis : Evaluate enzymatic cleavage rates using liver microsomes or plasma esterases. Adjust substituents (e.g., ethoxy vs. methoxy groups) to modulate hydrolysis kinetics .
- Bioavailability studies :
- Conduct in vivo models to assess absorption and conversion to active metabolites (e.g., dabigatran) .
Advanced: How does the compound interact with biological targets in anticoagulant therapies?
Answer:
- Mechanism : As a dabigatran etexilate intermediate, the compound’s ethyl ester groups facilitate membrane permeability. Post-hydrolysis, the active metabolite inhibits thrombin by binding to its active site .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for thrombin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
